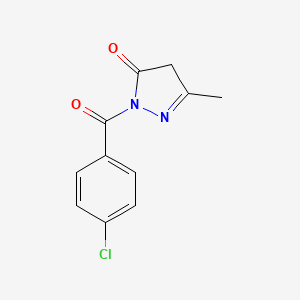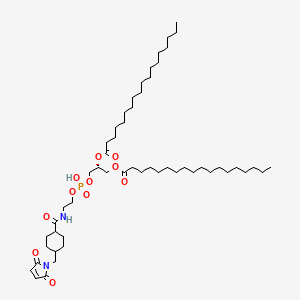
(2R)-3-(((2-(4-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarboxamido)ethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl distearate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-3-(((2-(4-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarboxamido)ethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl distearate: is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including amide, ester, and phosphate groups, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(((2-(4-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarboxamido)ethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl distearate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Amide Formation: The initial step involves the formation of an amide bond between a cyclohexanecarboxylic acid derivative and a pyrrole derivative.
Phosphorylation: The intermediate amide compound is then phosphorylated using a phosphorylating agent such as phosphorus oxychloride.
Esterification: The final step involves the esterification of the phosphorylated intermediate with stearic acid to form the distearate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Utilization of batch reactors for controlled synthesis and monitoring of reaction parameters.
Purification: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and reliability of the compound for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-3-(((2-(4-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarboxamido)ethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl distearate undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and cyclohexane moieties, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups within the compound, resulting in the formation of reduced alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester and amide functional groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound. These products can exhibit different chemical and physical properties, making them useful for various applications.
Wissenschaftliche Forschungsanwendungen
(2R)-3-(((2-(4-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarboxamido)ethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl distearate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent and intermediate in organic synthesis, enabling the development of new chemical entities and materials.
Biology: It is employed in biochemical studies to investigate enzyme interactions, protein modifications, and cellular processes.
Medicine: The compound has potential therapeutic applications, including drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is utilized in the production of specialty chemicals, polymers, and surfactants, contributing to advancements in material science and industrial processes.
Wirkmechanismus
The mechanism of action of (2R)-3-(((2-(4-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarboxamido)ethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl distearate involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: It can act as an inhibitor or activator of enzymes, modulating their activity and influencing biochemical pathways.
Interact with Proteins: The compound can bind to proteins, affecting their structure and function, and potentially leading to therapeutic effects.
Modulate Cellular Processes: It can influence cellular processes such as signal transduction, gene expression, and metabolic pathways, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (2R)-3-(((2-(4-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarboxamido)ethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl distearate include:
2-(2-(Dimethylamino)ethoxy)ethanol: An organic compound with similar functional groups and reactivity.
Adapalene Related Compound E: A compound with similar structural features and applications in pharmaceutical research.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in chemistry, biology, medicine, and industry. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for scientific research and industrial applications.
Eigenschaften
Molekularformel |
C53H95N2O11P |
|---|---|
Molekulargewicht |
967.3 g/mol |
IUPAC-Name |
[(2R)-3-[2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C53H95N2O11P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-51(58)63-44-48(66-52(59)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)45-65-67(61,62)64-42-41-54-53(60)47-37-35-46(36-38-47)43-55-49(56)39-40-50(55)57/h39-40,46-48H,3-38,41-45H2,1-2H3,(H,54,60)(H,61,62)/t46?,47?,48-/m1/s1 |
InChI-Schlüssel |
RECGFAKBUZGNCV-OCPMVZMQSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)C1CCC(CC1)CN2C(=O)C=CC2=O)OC(=O)CCCCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C1CCC(CC1)CN2C(=O)C=CC2=O)OC(=O)CCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


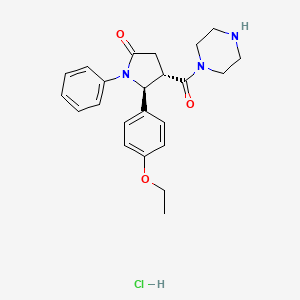

![4-[2-(5-Ethyl-1,3,4-oxadiazol-2-yl)ethyl]aniline](/img/structure/B12923843.png)
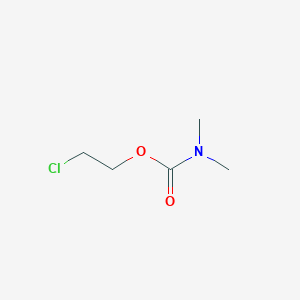
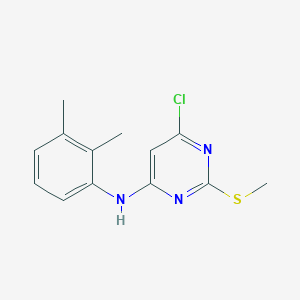
![3-(3-Methoxy-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12923858.png)
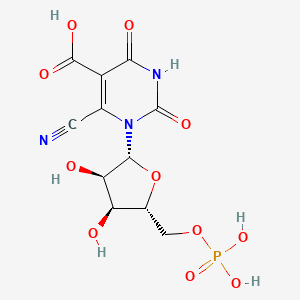
![2,6-Diiodo-4-[(1H-1,2,4-triazol-1-yl)methyl]aniline](/img/structure/B12923871.png)
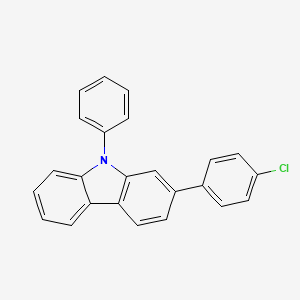
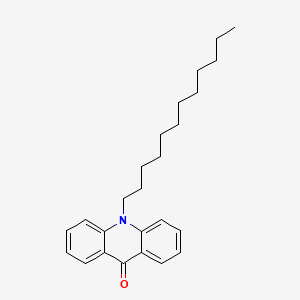
![N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(morpholin-4-yl)butanamide](/img/structure/B12923884.png)
